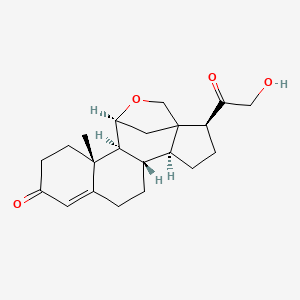

18-Deoxyaldosterone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2S,5S,6S,14R,15S,16S)-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-11-one |

InChI |

InChI=1S/C21H28O4/c1-20-7-6-13(23)8-12(20)2-3-14-15-4-5-16(17(24)10-22)21(15)9-18(19(14)20)25-11-21/h8,14-16,18-19,22H,2-7,9-11H2,1H3/t14-,15-,16+,18-,19+,20-,21?/m0/s1 |

InChI Key |

ZEBLTAXSHAKMDJ-QBSCYWOBSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H]4CC5([C@H]3CC[C@@H]5C(=O)CO)CO4 |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)CO4 |

Synonyms |

18-deoxyaldosterone 21-hydroxy-11 beta,18-oxido-4-pregnene-3,20-dione |

Origin of Product |

United States |

Historical Context and Discovery of 18 Deoxyaldosterone in Steroidogenesis

Early Investigations of Adrenal Steroid Products

Research into the adrenal cortex revealed its division into distinct zones, each responsible for producing specific classes of steroid hormones: the zona glomerulosa (mineralocorticoids), zona fasciculata (glucocorticoids), and zona reticularis (androgens) frontiersin.org. Aldosterone (B195564), the primary mineralocorticoid, was first isolated and characterized in 1954 frontiersin.org. This landmark discovery spurred further investigations into its synthesis, regulation, and biological effects.

Early studies established that all steroid hormones, including aldosterone, are synthesized from cholesterol frontiersin.orgiiab.me. The complex process of steroidogenesis involves a series of enzymatic conversions, primarily occurring within the mitochondria and endoplasmic reticulum of specialized adrenal cells. Key steps in the established pathway for aldosterone biosynthesis involve the conversion of cholesterol to pregnenolone, followed by progesterone (B1679170), 11-deoxycorticosterone (11DCS), corticosterone (B1669441), and subsequently 18-hydroxycorticosterone (B144385), culminating in aldosterone frontiersin.org. Enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1), 3β-hydroxysteroid dehydrogenase (HSD3B), 21-hydroxylase (CYP21), and aldosterone synthase (CYP11B2) are critical for these transformations frontiersin.orgkarger.comoup.com. Furthermore, early research indicated that the secretion of aldosterone is regulated by factors including adrenocorticotropic hormone (ACTH), extracellular potassium concentration, and the renin-angiotensin system (RAS) frontiersin.org.

Identification and Initial Characterization in Mammalian Systems

The identification of 18-deoxyaldosterone emerged from detailed studies aimed at mapping the complete biosynthetic route of aldosterone and understanding the structure-activity relationships of mineralocorticoids. Research employing radiolabeled precursors demonstrated that this compound serves as an intermediate in the aldosterone synthesis pathway, being sequentially hydroxylated to yield aldosterone science.gov. Specifically, studies trapping radioactivity from corticosterone or its derivatives with radioinert this compound revealed a pathway involving corticosterone, 18-hydroxycorticosterone, and this compound, leading to aldosterone through enzymatic hydroxylation science.gov.

Initial characterization efforts also focused on the molecular structure of this compound and its interaction with the mineralocorticoid receptor (MR). Studies published in the Journal of the American Chemical Society detailed the molecular structure of this compound and explored its relationship to receptor binding and biological activity acs.orgacs.orgconicet.gov.ar. These investigations revealed that this compound possesses approximately one-third the binding affinity of aldosterone for the MR and exhibits an antagonist-to-agonist ratio scinews.uz. This comparative analysis provided crucial insights into the structural requirements for mineralocorticoid activity and the role of specific molecular modifications, such as the absence of the 18-hydroxyl group, in modulating receptor interaction.

Biosynthesis and Enzymatic Pathways of 18 Deoxyaldosterone

Primary Biosynthetic Routes from Precursor Steroids

The formation of 18-deoxyaldosterone can occur through various routes, often involving intermediate steps in the conversion of more common steroid precursors to aldosterone (B195564).

11-Deoxycorticosterone (DOC) is a key precursor in the synthesis of both cortisol and aldosterone. Research indicates that DOC can be converted to 18-hydroxy-11-deoxycorticosterone (B104428) (18-OH-DOC) in human melanoma cells caymanchem.com. While 18-OH-DOC is closely related, the direct conversion of DOC to this compound is less commonly detailed as a primary route, but DOC is a fundamental starting point for the subsequent steps that can lead to this compound or its hydroxylated forms wikipedia.orgmedlineplus.govwikipedia.org. The enzyme aldosterone synthase (CYP11B2) catalyzes the conversion of DOC to corticosterone (B1669441), then to 18-hydroxycorticosterone (B144385), and finally to aldosterone wikipedia.orgnih.govjcrpe.org. It has been suggested that if the zona fasciculata possessed an 18-hydroxysteroid dehydrogenase similar to the zona glomerulosa, 18-OH-DOC might be converted to 11-deoxyaldosterone, though this specific conversion has not been definitively demonstrated to exist ahajournals.org.

18-Hydroxycorticosterone (18-OH-B) is a well-established intermediate in the main pathway of aldosterone synthesis wikipedia.orgrupahealth.comwikipedia.org. Studies in rat adrenals have identified this compound (18-DAL) as a less polar form of 18-hydroxycorticosterone and a precursor to aldosterone wikipedia.orgnih.govnih.gov. Specifically, 18-DAL is hydroxylated to aldosterone, suggesting a pathway where 18-OH-B can be converted to this compound, which then undergoes further hydroxylation to become aldosterone wikipedia.orgnih.govnih.gov. This indicates that this compound can function as a metabolic intermediate between 18-hydroxycorticosterone and aldosterone wikipedia.orgnih.govnih.gov.

21-Deoxyaldosterone (B1203767) has been proposed to be a precursor in an alternative biosynthesis pathway for aldosterone nih.govresearchgate.netoup.com. Research suggests that aldosterone can be synthesized from 21-deoxyaldosterone via a single enzymatic step oup.comresearchgate.net. This pathway is considered alongside the main route that proceeds via 18-hydroxycorticosterone nih.govresearchgate.netoup.com. In some adrenal adenomas and cases of unilateral adrenal hyperplasia, an alternative pathway involving 21-deoxyaldosterone has been observed, where elevated urinary excretion of 21-deoxyaldosterone and its metabolite Kelly's-M1 occurs, while aldosterone metabolites and the precursor 18-hydroxycorticosterone remain normal nih.govnih.gov. This suggests that in specific conditions, 21-deoxyaldosterone can be a significant contributor to mineralocorticoid production nih.govnih.gov.

Progesterone (B1679170) serves as an early precursor in the steroidogenesis cascade within the adrenal cortex rupahealth.comprepladder.combioline.org.br. It is converted through a series of enzymatic reactions, including the formation of 11-deoxycorticosterone and then corticosterone wikipedia.orgrupahealth.comprepladder.com. 18-OH-DOC can be formed via the conversion of 11-deoxycorticosterone in certain cell lines, and 18-OH-DOC is also described as an intermediate in the metabolism of progesterone caymanchem.com. While progesterone is a fundamental starting material, the direct conversion of progesterone to this compound is not typically described as a primary step; rather, progesterone leads to intermediates that are further processed.

Enzymatic Regulation of this compound Synthesis

The enzymatic machinery responsible for aldosterone synthesis, particularly aldosterone synthase, plays a critical role in the formation of intermediates and the final product.

Aldosterone synthase, encoded by the CYP11B2 gene, is a mitochondrial cytochrome P450 enzyme crucial for the final steps of aldosterone biosynthesis wikipedia.orgmedlineplus.govnih.govjcrpe.orgjcrpe.orggenecards.orgnih.govomet-endojournals.ru. This enzyme catalyzes a series of three reactions: the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, the 18-hydroxylation of corticosterone to 18-hydroxycorticosterone, and the 18-oxidation of 18-hydroxycorticosterone to aldosterone wikipedia.orgmedlineplus.govnih.govjcrpe.orgrupahealth.comjcrpe.org. While CYP11B2 is primarily known for these conversions, its activity is central to the production of aldosterone and its precursors like 18-hydroxycorticosterone, which can, in turn, be converted to this compound wikipedia.orgnih.govnih.gov. Deficiencies or mutations in the CYP11B2 gene lead to impaired aldosterone synthesis, known as aldosterone synthase deficiency jcrpe.org. The enzyme's activity is essential for the complete conversion of precursors to aldosterone, and by extension, influences the levels of intermediates within this pathway.

Role of 11β-Hydroxylase (CYP11B1) and Related Hydroxylases

The cytochrome P450 family of enzymes plays a pivotal role in steroidogenesis. Within the adrenal cortex, CYP11B1, also known as 11β-hydroxylase, is primarily responsible for the final steps in cortisol and corticosterone synthesis scbt.comnih.govuniprot.orgahajournals.orgtestcatalog.orgnih.govnih.gov. Specifically, CYP11B1 catalyzes the 11β-hydroxylation of 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone scbt.comuniprot.orgtestcatalog.orgnih.gov. This enzyme is predominantly expressed in the zona fasciculata (ZF) and zona reticularis (ZR) nih.gov.

Characterization of Key Enzymatic Steps (e.g., 18-Hydroxylation, Oxidation)

The transformation of precursors into aldosterone involves a series of critical enzymatic steps, particularly those affecting the C-18 methyl group. Studies indicate that this compound (also referred to as 18-DAL in some literature) serves as a metabolic intermediate in the conversion of 18-hydroxycorticosterone (18-OH-B) to aldosterone wikipedia.orgbioscientifica.comnih.govnih.govwikipedia.org. This conversion is primarily mediated by aldosterone synthase (CYP11B2), which possesses both 18-hydroxylase and 18-oxidation activities wikipedia.orgfrontiersin.orgbioscientifica.comjcrpe.orgnih.govnih.govwikipedia.org.

The pathway can be characterized as follows: Corticosterone is hydroxylated to 18-hydroxycorticosterone (18-OH-B) testcatalog.orgfrontiersin.orgbioscientifica.comwikipedia.org. 18-OH-B can then undergo further transformations, potentially forming this compound (18-DAL) wikipedia.orgnih.gov. The final step involves the enzymatic hydroxylation and oxidation of 18-DAL to aldosterone, a process that can occur at specific pH conditions (e.g., pH 4.8) and may require cofactors like malate (B86768) and NADP+ wikipedia.orgnih.gov. While CYP11B2 is the principal enzyme for these transformations, some research has suggested a potential role for 18-hydroxysteroid dehydrogenase in alternative pathways, possibly converting 18-hydroxy-11-deoxycorticosterone (18-OH-DOC) to 11-deoxyaldosterone ahajournals.org.

Table 1: Key Enzymatic Steps in Aldosterone Biosynthesis Involving this compound

| Step | Substrate | Product | Enzyme(s) Involved | Location/Zone |

| 11β-Hydroxylation of DOC | 11-Deoxycorticosterone (DOC) | Corticosterone | CYP11B1, CYP11B2 | ZF, ZR, ZG |

| 18-Hydroxylation of Corticosterone | Corticosterone | 18-OH-Cortisol | CYP11B2 | ZG |

| Conversion to this compound (18-DAL) | 18-OH-Cortisol | This compound (18-DAL) | Not precisely defined, potentially CYP11B2 or related enzymes | ZG (speculated) |

| 18-Hydroxylation/Oxidation of 18-DAL | This compound (18-DAL) | Aldosterone | CYP11B2 | ZG |

Note: The precise enzymes and pathways for the conversion of 18-OH-Cortisol to 18-DAL are still areas of active research.

Zonal Specificity of Adrenal Cortex in this compound Production

The adrenal cortex is functionally and anatomically divided into three distinct zones: the zona glomerulosa (ZG), zona fasciculata (ZF), and zona reticularis (ZR). Each zone specializes in the synthesis of different steroid hormones due to the differential expression of key enzymes.

While the zona glomerulosa is the primary site for aldosterone synthesis, evidence suggests the zona fasciculata also contributes to the production of steroid precursors relevant to this compound and aldosterone pathways. Studies indicate that 18-hydroxy-11-deoxycorticosterone (18-OH-DOC), a steroid structurally related to the precursors of this compound, is likely secreted by the zona fasciculata under the control of ACTH ahajournals.org. Furthermore, the ZF is understood to possess a "mineralocorticoid (MC) pathway" where corticosterone and DOC originate, along with 18OHDOC, under ACTH stimulation nih.gov. The ZF's main steroid products are glucocorticoids, primarily cortisol nih.govhopkinsmedicine.orgwikipedia.orgwikipedia.orgwikipedia.orglibretexts.org, but it also produces precursors like corticosterone and DOC that are further processed in the pathway towards aldosterone nih.govtestcatalog.orgwikipedia.org.

The zona glomerulosa is unequivocally the principal site for the final steps of aldosterone biosynthesis, including the conversion of precursors like 18-hydroxycorticosterone and this compound (18-DAL) to aldosterone wikipedia.orgbioscientifica.comnih.govnih.govwikipedia.org. This process is orchestrated by aldosterone synthase (CYP11B2), which is exclusively expressed in the ZG testcatalog.orgwikipedia.orgfrontiersin.orgbioscientifica.comjcrpe.orgnih.govtaylorandfrancis.comnih.govwikipedia.orgwikipedia.orglibretexts.orgwikipedia.org. The ZG lacks the 17α-hydroxylase/17,20-desmolase enzymes, which prevents it from synthesizing glucocorticoids and androgens glowm.com. Mitochondria within the zona glomerulosa exhibit significantly higher activity in aldosterone synthesis compared to those in the zona fasciculata nih.gov. Research has also shown that incubation of 18-OH-DOC with zona glomerulosa cells can lead to its conversion into aldosterone ahajournals.org. This highlights the ZG's central role in processing these C-18 oxygenated steroid intermediates into the active mineralocorticoid, aldosterone.

Compound Name List:

this compound

Aldosterone

18-Hydroxycorticosterone (18-OH-B)

18-Hydroxy-11-deoxycorticosterone (18-OH-DOC)

11-Deoxycorticosterone (DOC)

Corticosterone

this compound (18-DAL)

Cortisol

11-Deoxycortisol

18-Hydroxycortisol

Progesterone

Dehydroepiandrosterone (DHEA)

DHEA sulfate (B86663) (DHEA-S)

Androstenedione

Metabolism and Catabolism of 18 Deoxyaldosterone

Formation of Reduced and Oxygenated Metabolites

The metabolic fate of 18-Deoxyaldosterone involves both reduction and conversion to other steroid hormones.

Reduced Metabolites: Studies have indicated that this compound can undergo reduction, leading to the formation of various reduced products. Research has identified "chemical and microbial reduction products" of this compound acs.org. However, specific names or structures for these reduced metabolites derived directly from this compound are not detailed in the provided literature.

Oxygenated Metabolites: In the context of steroid biosynthesis, this compound (18-DAL) is recognized as an intermediate in the pathway leading to aldosterone (B195564). Specifically, in rat adrenal glands, this compound is enzymatically hydroxylated to form aldosterone nih.gov. This conversion represents a biosynthetic step rather than a catabolic breakdown.

18-Hydroxy-tetrahydro-deoxycorticosterone: It is important to note that the metabolite 18-Hydroxy-tetrahydro-deoxycorticosterone (18-OH-TH DOC) is primarily described as a metabolite of 18-hydroxy-11-deoxycorticosterone (B104428) (18-OH-DOC) ahajournals.orgnih.gov. The provided literature does not directly link the formation of 18-Hydroxy-tetrahydro-deoxycorticosterone to the metabolism of this compound.

Table 3.1: Identified Metabolic Transformations of this compound

| Transformation Type | Resulting Metabolite/Product | Primary Site/Context | Notes |

| Reduction | Reduced products | Microbial, Chemical | Specific structures not detailed acs.org. |

| Hydroxylation | Aldosterone | Adrenal Glands (Rat) | Biosynthetic conversion step nih.gov. |

Sites of Metabolic Transformation

The primary site identified for the metabolic transformation of this compound is within the adrenal glands, particularly in the context of aldosterone biosynthesis.

Adrenal Glands: In experimental settings involving rat adrenals, this compound has been observed to be an intermediate in the biosynthesis of aldosterone, undergoing enzymatic conversion within the adrenal tissue nih.gov. This suggests that enzymes present in the adrenal glands are capable of metabolizing this compound.

Liver and Kidney: While the liver and kidney are significant sites for the metabolism of aldosterone itself, forming metabolites such as tetrahydroaldosterone (B195565) and aldosterone-18-oxo-glucuronide researchgate.net, the provided literature does not specify the role of these organs in the direct metabolism or catabolism of this compound.

Enzymatic Activities Involved in this compound Catabolism

The enzymatic processes responsible for the transformation of this compound are primarily associated with its conversion to aldosterone and potential reduction pathways.

Hydroxylation: The conversion of this compound to aldosterone involves an enzymatic hydroxylation step nih.gov. This reaction is characteristic of the terminal stages of aldosterone biosynthesis, likely catalyzed by enzymes such as aldosterone synthase (CYP11B2), which possesses 18-hydroxylase activity wikipedia.orgwikidoc.orgnih.govnih.gov.

Reduction: The formation of reduced metabolites from this compound implies the involvement of reductase enzymes. While specific enzymes are not identified in the provided snippets for this particular transformation, reduction is a common metabolic pathway for steroid compounds acs.org.

Biological Activities and Mineralocorticoid Receptor Interactions of 18 Deoxyaldosterone

Mineralocorticoid Receptor (MR) Binding Affinity and Specificity

18-Deoxyaldosterone exhibits a notable affinity for the mineralocorticoid receptor (MR). Studies indicate that it possesses approximately one-third of the binding affinity of aldosterone (B195564) for the cytoplasmic MR core.ac.uk. While it binds to the MR, its specificity profile suggests it may interact with other steroid receptors to a lesser extent, though the primary focus of research is its MR interaction. The precise binding affinity (Ki or Kd values) for this compound at the MR is a subject of ongoing investigation, with comparative studies often placing it relative to more potent ligands like aldosterone nih.govconicet.gov.ar.

Characterization of Agonist, Antagonist, and Mixed Activity Profiles at the MR

The functional characterization of this compound at the mineralocorticoid receptor reveals a complex activity profile. It has been described as having a 2:1 antagonist to agonist ratio, suggesting it can both activate and inhibit MR signaling, albeit with a tendency towards antagonism core.ac.uk. This mixed activity is influenced by its structural similarity to aldosterone, particularly in the A, B, and C rings, yet subtle structural differences dictate its functional outcome upon binding core.ac.uk. Further research aims to precisely delineate whether it acts as a pure agonist, antagonist, or a partial agonist with antagonist properties under specific cellular contexts.

Structure-Activity Relationship Analysis for Receptor Ligand Interactions

The structure-activity relationship (SAR) of this compound with the mineralocorticoid receptor highlights the importance of specific molecular features for receptor binding and activation. While it shares a general structural resemblance to aldosterone, the absence of the 18-hydroxyl group significantly impacts its interaction core.ac.uknih.gov. Studies comparing various steroid analogues suggest that modifications to the steroid nucleus, such as unsaturation in the C6/C7 position or methylation in the D-ring, can alter both in vitro receptor affinity and in vivo biological activity nih.gov. The precise conformation of the steroid rings, particularly the A/B ring junction and the C3 carbonyl group's angle relative to the D ring, are considered critical for optimal MR interaction and biological effect conicet.gov.arconicet.gov.ar.

Comparative Analysis with Endogenous Mineralocorticoids (Aldosterone, Deoxycorticosterone, Cortisol)

A comparative analysis of this compound with key endogenous mineralocorticoids, such as aldosterone, deoxycorticosterone (DOC), and cortisol, reveals distinct differences in their MR interactions. Aldosterone is the primary endogenous agonist, while DOC also possesses mineralocorticoid activity and serves as an aldosterone precursor wikipedia.orgmedchemexpress.com. Cortisol, though structurally similar, is typically rendered inactive at the MR in target tissues by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) wikipedia.orgmedchemexpress.com. This compound, as noted, has a lower binding affinity than aldosterone core.ac.uk. Research also indicates that some this compound analogues can exhibit mineralocorticoid activity, while others may act as weak MR antagonists, positioning it differently in the spectrum of MR ligand activity compared to the potent agonist aldosterone or the dual-acting cortisol nih.govwikipedia.org.

Potential for Non-Genomic Actions on Target Cells

While the primary mechanism of mineralocorticoid action involves genomic effects mediated by the nuclear MR, there is ongoing research into the potential for non-genomic actions of steroid hormones on target cells conicet.gov.armedchemexpress.com. These rapid, non-genomic effects are independent of transcriptional regulation and can involve signaling pathways initiated at the cell membrane or within the cytoplasm. Although specific studies detailing non-genomic actions of this compound are less prevalent in the initial search results, the broader field of steroid hormone signaling acknowledges such possibilities for various steroids interacting with their respective receptors. Further investigation would be required to confirm or refute the presence of such rapid signaling pathways for this compound.

Regulation of 18 Deoxyaldosterone Production and Secretion

Adrenocorticotropic Hormone (ACTH) Dependent Regulation

Adrenocorticotropic hormone (ACTH) stands out as a principal regulator of 18-deoxyaldosterone production. ahajournals.orgscielo.br Secreted by the anterior pituitary gland, ACTH directly stimulates the adrenal cortex, leading to a significant increase in this compound secretion. monobind.comfrontiersin.org Research has demonstrated that ACTH administration can cause a dramatic, up to 20-fold, increase in the secretion rate of this compound. ahajournals.org This pronounced response highlights the sensitivity of this compound synthesis to ACTH levels.

Studies involving ACTH stimulation tests have consistently shown a marked rise in this compound levels. ahajournals.org For instance, after two days of ACTH stimulation in healthy adults, secretion rates of this compound were observed to increase substantially. ahajournals.org This strong correlation suggests that the production of this compound is largely dependent on ACTH. ahajournals.org Further evidence comes from patients with Cushing's syndrome, particularly those with ectopic ACTH production, who exhibit markedly elevated secretion of this compound. ahajournals.org In contrast, conditions with suppressed ACTH, such as in some hypertensive patients with low plasma renin activity, may still show elevated basal levels of this compound, indicating other regulatory influences, but the response to exogenous ACTH remains robust. ahajournals.org

The time course of ACTH's effect on this compound can be biphasic. Initial stimulation leads to a brisk increase in plasma concentrations, which may then decline to a fraction of the peak values after prolonged exposure. nih.gov This suggests a potential inhibitory or modulatory effect of sustained high ACTH levels on the enzymes involved in its synthesis. nih.gov

| Condition | Effect on this compound Secretion | Fold Increase (Approximate) | Source |

|---|---|---|---|

| ACTH Infusion (General) | Significant Increase | Up to 20-fold | ahajournals.org |

| Two-day ACTH Stimulation (Healthy Adults) | Marked Increase | Data not specified | ahajournals.org |

| Ectopic ACTH Production (Cushing's Syndrome) | Markedly Elevated | Data not specified | ahajournals.org |

| Continuous ACTH Administration (3 days) | Initial brisk increase, followed by a decline | Data not specified | nih.gov |

Renin-Angiotensin System (RAS) Influence

The renin-angiotensin system (RAS) is a critical hormonal cascade for regulating blood pressure and fluid balance. While it is the primary regulator of aldosterone (B195564), its influence on this compound is notably less pronounced.

Angiotensin II Effects on Synthesis and Secretion

Implications for Renin-Independent Aldosterone Production Pathways

The concept of renin-independent aldosterone production is gaining recognition, particularly in the context of primary aldosteronism. nephjc.comresearchgate.net In these conditions, aldosterone production occurs autonomously, without the typical stimulation from renin and angiotensin II. nephjc.com Research suggests a continuum of renin-independent aldosterone production, which is also associated with the production of other mineralocorticoids and their metabolites. nephjc.comresearchgate.net While this compound itself is not directly driven by the RAS, its ACTH-dependent nature means it can be co-secreted in states of adrenal hyperplasia or adenomas that may also be associated with renin-independent aldosterone production. medscape.com The presence of elevated this compound in certain hypertensive states with suppressed renin points towards complex regulatory pathways within the adrenal gland that are not solely dependent on the classical RAS. ahajournals.org

Cross-Regulation with Other Adrenal Steroids and Hormonal Axes

The synthesis of this compound is integrated within the broader network of adrenal steroidogenesis, and its production can be influenced by the levels and regulation of other adrenal steroids. As it is secreted principally by the zona fasciculata, the same region responsible for cortisol production, there is a potential for cross-regulation. ahajournals.orgscielo.br

The secretion of this compound often parallels that of other ACTH-dependent steroids. ahajournals.org For instance, in conditions of adrenal stimulation by ACTH, there is a concurrent increase in both cortisol and this compound. ahajournals.orgnih.gov However, the ratio of different steroids can change under various physiological and pathological conditions. For example, while plasma levels of 18-hydroxycorticosterone (B144385) generally parallel those of aldosterone, the regulation of this compound follows a different path, being more closely aligned with ACTH-driven steroids. nih.gov The intricate balance and potential for shared enzymatic pathways and regulatory factors within the adrenal cortex suggest a complex interplay between the different hormonal axes that converge on this vital endocrine gland.

| Regulator | Effect on this compound | Supporting Evidence | Source |

|---|---|---|---|

| Adrenocorticotropic Hormone (ACTH) | Strongly Stimulatory | Up to 20-fold increase in secretion with infusion. | ahajournals.org |

| Angiotensin II | No significant effect | Infusions failed to increase secretion. | ahajournals.org |

| Sodium Intake (High/Low) | No significant effect | Secretion unaffected by dietary sodium changes in rats. | ahajournals.org |

| Potassium Levels (Physiological) | No significant effect | Secretion unaffected by physiological potassium changes. | ahajournals.org |

Analytical Methodologies for Research and Quantification of 18 Deoxyaldosterone

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating complex mixtures and isolating specific analytes like 18-deoxyaldosterone from biological samples. These techniques are often coupled with sensitive detection systems to achieve accurate quantification.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a cost-effective and rapid technique used for separating organic compounds. It relies on the principle of adsorption or partitioning, where compounds migrate at different rates based on their affinity to a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase solvent news-medical.netslideshare.netiitg.ac.in. TLC is valuable for initial screening, monitoring reaction progress, and assessing the purity of samples, including steroids news-medical.netsilicycle.com. While not as sensitive or quantitative as other chromatographic methods for complex biological matrices, TLC can be used for preliminary separation or identification of steroid metabolites, potentially including this compound or its precursors/metabolites, especially when coupled with specific visualization reagents or when used as a preparatory step before other analyses nih.govoup.com. For instance, TLC has been used to separate reduced metabolites of 18-hydroxydeoxycorticosterone, a related steroid, from other compounds nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification of Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It offers high separation power, reproducible retention times, and robust identification capabilities through mass spectral libraries thermofisher.comchemrxiv.orgmdpi.com. For steroid analysis, GC-MS often requires chemical derivatization to increase the volatility and thermal stability of the analytes, transforming polar functional groups into more volatile derivatives thermofisher.com. This technique is particularly useful for identifying and characterizing steroid metabolites, as demonstrated in studies involving related compounds like 18-hydroxydeoxycorticosterone nih.govnih.gov. GC-MS can provide detailed structural information through its fragmentation patterns, aiding in the definitive identification of metabolites in complex biological samples thermofisher.comchemrxiv.org.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Precise Quantification in Biological Matrices

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is considered a gold standard for the precise and sensitive quantification of hormones and metabolites in biological matrices due to its high specificity and sensitivity measurlabs.comoup.comresearchgate.netnih.govmdpi.comdovepress.com. This technique combines the separation power of HPLC with the identification and quantification capabilities of mass spectrometry. It is particularly advantageous for analyzing steroid hormones like aldosterone (B195564) and its related compounds, as it can differentiate between structurally similar molecules and minimize interference from the complex biological matrix oup.comresearchgate.netnih.gov. HPLC-MS/MS methods have been developed for the simultaneous quantification of aldosterone and its precursors or metabolites in urine and plasma, offering high throughput and accuracy oup.comresearchgate.netnih.gov. The technique's ability to provide reliable measurements, often surpassing immunoassay accuracy, makes it invaluable for clinical diagnostics and research oup.comresearchgate.net. For example, a validated HPLC-MS/MS method for aldosterone has shown precise quantification in human plasma, with low limits of quantification (LOQ) and good reproducibility oup.comresearchgate.net.

Immunoassays for Steroid Measurement (e.g., Radioimmunoassay for related compounds)

Immunoassays, particularly Radioimmunoassay (RIA) and enzyme immunoassays (EIA), are widely used for the quantification of steroid hormones due to their high sensitivity and relative simplicity ontosight.aiibl-international.comdemeditec.comdiasource-diagnostics.comnih.govnih.gov. These methods rely on the specific binding of antibodies to the target analyte. In a competitive immunoassay, the analyte in the sample competes with a labeled analyte (e.g., radiolabeled or enzyme-labeled) for binding sites on a limited amount of antibody ontosight.aiibl-international.comdiasource-diagnostics.com. The amount of bound label is inversely proportional to the concentration of the analyte in the sample.

RIA has been a cornerstone for measuring aldosterone and related steroids, offering excellent sensitivity for diagnosing conditions like primary aldosteronism ontosight.aiibl-international.comdemeditec.comoup.com. Studies have described RIA methods for aldosterone using specific antibodies and radiolabeled tracers, often involving extraction and purification steps for optimal accuracy oup.com. For example, RIA has been used to quantify 21-deoxyaldosterone (B1203767) in urine after acid hydrolysis and chromatographic purification oup.comnih.gov. While immunoassays are generally robust, potential cross-reactivity with structurally similar steroids can be a limitation, necessitating purification steps or the use of highly specific antibodies demeditec.comnih.govresearchgate.net. Automated chemiluminescence immunoassays (CLIA) have also been developed to increase throughput and ease of use compared to traditional RIAs demeditec.comresearchgate.net.

Principles of Analytical Method Development and Validation for this compound Research

Developing and validating analytical methods are critical to ensure the reliability, accuracy, and precision of measurements for compounds like this compound. This process involves assessing several key performance characteristics.

Assessment of Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix, and the percentage of recovery is calculated demarcheiso17025.comiosrphr.org. Accuracy can also be inferred from specificity, linearity, and precision europa.eu. For steroid analysis, recovery studies are essential to ensure the method efficiently extracts and detects the analyte from complex biological samples.

Precision describes the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the same or varied conditions. It is usually expressed as variance, standard deviation, or coefficient of variation (CV) demarcheiso17025.comiosrphr.orgwjarr.com. Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Precision obtained under the same operating conditions over a short interval europa.euwjarr.com.

Intermediate Precision: Precision achieved within a laboratory under varying conditions (e.g., different days, analysts, or equipment) europa.euwjarr.com.

Reproducibility: Precision obtained between different laboratories, typically assessed during method standardization wjarr.com.

For quantitative assays, acceptable precision is often defined by a low relative standard deviation (RSD), typically below 1-5% for assays of active substances, depending on the concentration and regulatory guidelines demarcheiso17025.comwjarr.com. For example, an HPLC-MS/MS method for aldosterone demonstrated intra-day and inter-day precision ranging from 1.29% to 8.64% nih.gov.

Other crucial validation parameters include specificity (ability to measure the analyte unequivocally in the presence of other components), linearity (ability to obtain results directly proportional to the analyte concentration), limit of detection (LOD), and limit of quantification (LOQ) europa.euwjarr.com. These parameters collectively ensure that the analytical method is fit for its intended purpose in research and clinical settings.

Determination of Limits of Detection and Quantification

The sensitivity and reliability of an analytical method are defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For compounds like this compound, which may be present at low physiological concentrations, establishing these parameters is essential for method validation.

Defining LOD and LOQ: The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise or a blank matrix. The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. For quantitative analysis, the LOQ is the more critical parameter.

Methodologies for Determination:

Calibration Curve Approach: A common method for determining LOD and LOQ involves constructing a calibration curve using standards of known analyte concentrations. Statistical analysis of this curve, particularly the slope (S) and the standard deviation of the y-intercept (σ), allows for the estimation of LOD and LOQ. Typically, LOD is calculated as 3.3σ/S, and LOQ as 10σ/S researchgate.netsepscience.com. This approach requires a well-defined and linear calibration curve over the relevant concentration range.

Signal-to-Noise (S/N) Ratio: For techniques like mass spectrometry, LOD and LOQ can also be determined based on the signal-to-noise ratio. A common convention is to define LOD at an S/N ratio of 3:1 and LOQ at an S/N ratio of 10:1 researchgate.netsepscience.com.

Experimental Validation: It is imperative that calculated LOD and LOQ values are experimentally verified. This involves analyzing multiple replicate samples spiked at or near the proposed limits to confirm that the method consistently achieves the required signal-to-noise ratios and meets predefined criteria for accuracy (e.g., ±20% of the true value) and precision (e.g., coefficient of variation ≤20%) sepscience.com.

Examples in Steroid Analysis: While specific quantitative analytical data for this compound (18-DAL) is not extensively detailed in the provided search results, studies on related steroid hormones illustrate the typical performance metrics achievable with modern analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For instance, an HPLC-MS/MS method for aldosterone in human plasma established a lower limit of quantification (LLOQ) of 69.4 pmol/L (2.5 ng/dL) dntb.gov.ua. Similarly, an LC-MS/MS method developed for quantifying urinary 18-hydroxycortisol reported an LLOQ of 0.26 nmol/L nih.gov. These examples demonstrate the high sensitivity and precision that can be attained for steroid hormone analysis, principles directly applicable to the development of methods for this compound.

Illustrative Data for Related Steroids:

| Analyte | Matrix | Analytical Technique | Limit of Quantification (LOQ) | Reference |

| Aldosterone | Plasma | HPLC-MS/MS | 69.4 pmol/L (2.5 ng/dL) | dntb.gov.ua |

| 18-Hydroxycortisol | Urine | LC-MS/MS | 0.26 nmol/L | nih.gov |

| Cortisol | Urine | LC-MS/MS | Calibration range: 2-300 ng/ml | endocrine-abstracts.org |

| 18-Hydroxycorticosterone (B144385) | Urine | LC-MS/MS | Calibration range: 0.2-30 ng/ml | endocrine-abstracts.org |

| Sudan Dyes (as example) | Chili P. | LC-MS/MS | 0.04–0.12 mg/kg | researchgate.net |

Considerations for Matrix Effects in Complex Biological Samples

The analysis of steroid hormones like this compound in complex biological matrices such as plasma, serum, or urine presents significant challenges, primarily due to the phenomenon of matrix effects.

Understanding Matrix Effects: Matrix effects occur when co-eluting endogenous components from the biological sample influence the ionization efficiency of the target analyte in mass spectrometry. This can lead to either ion suppression (a reduction in the analyte's signal) or ion enhancement (an increase in the analyte's signal), both of which compromise the accuracy and precision of quantitative measurements uab.edumedipharmsai.comyoutube.com. Biological samples are exceptionally complex, containing thousands of different molecules, including proteins, lipids, salts, and various metabolites, which can all contribute to these effects youtube.com.

Sources of Interference:

Endogenous Components: Phospholipids (B1166683), proteins, and high concentrations of salts are common sources of matrix interference in LC-MS/MS analyses uab.edumedipharmsai.comyoutube.comsigmaaldrich.com. Variations in the physical and chemical properties of different biological matrices, such as the pH, viscosity, or ionic strength of urine, can also introduce variability and affect analytical outcomes medipharmsai.com.

Sample Preparation Inefficiencies: Incomplete removal of these interfering substances during sample preparation is a primary driver of matrix effects medipharmsai.com.

Strategies for Minimizing Matrix Effects:

Robust Sample Preparation: Effective sample preparation is critical for mitigating matrix effects. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), all aimed at removing interfering matrix components uab.edumedipharmsai.com. Advanced methods, such as HybridSPE, have shown superior performance in removing phospholipids and proteins, thereby reducing matrix interference more effectively than conventional SPE or PPT sigmaaldrich.com.

Internal Standards: The use of stable isotope-labeled internal standards (IS) is a widely adopted strategy to compensate for matrix effects. An IS, chemically analogous to the analyte and labeled with isotopes (e.g., deuterium), is added to all samples and standards. It is expected to experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification by normalizing the analyte signal to the IS signal dntb.gov.uaoup.com.

Chromatographic and MS Optimization: Careful optimization of the liquid chromatography (LC) separation, including the choice of stationary phase, mobile phase composition, and gradient elution profile, can improve the separation of the target analyte from interfering matrix components uab.edu. Similarly, optimizing mass spectrometry (MS) parameters, such as ionization polarity and fragmentation energies, can enhance selectivity and reduce the impact of matrix components.

Method Validation: Comprehensive method validation must include a thorough assessment of matrix effects. This is often achieved through techniques like post-extraction spiking or post-column infusion, which allow for the qualitative or quantitative evaluation of ionization suppression or enhancement medipharmsai.com.

Comparative Analytical Approaches: While immunoassays (e.g., chemiluminescence immunoassay (CLIA), radioimmunoassay (RIA)) are frequently employed for steroid hormone analysis, they can be prone to cross-reactivity with structurally similar compounds or metabolites, particularly in complex patient samples researchgate.net. This can lead to inaccurate results compared to mass spectrometry-based methods researchgate.net. LC-MS/MS methods, when rigorously validated, generally offer higher specificity and are more robust against matrix-related interferences, although the management of matrix effects remains a crucial aspect of their validation researchgate.net.

Compound List:

this compound (18-DAL)

Aldosterone

18-Hydroxycorticosterone (18-OH-B)

18-Hydroxycortisol (18-OHF)

18-Oxocortisol (B1195184) (18-OxoF)

Deoxycorticosterone (DOC)

11-Deoxycorticosterone

Tetrahydroaldosterone (B195565) (THAldo)

21-Deoxyaldosterone

18-OH-DOC (18-hydroxy-11-deoxycorticosterone)

Based on the comprehensive search conducted, no scientific literature or data was found specifically referencing the chemical compound "this compound" in relation to endocrine pathophysiology, hypertension, congenital adrenal hyperplasia, or its status as a biomarker.

The search results provided extensive information on related mineralocorticoids and their roles, including:

21-Deoxyaldosterone: Discussed in the context of hypertension, particularly in aldosterone-producing adenoma (APA) and idiopathic hyperaldosteronism (IHA), and as a potential precursor in an alternative aldosterone biosynthesis pathway researchgate.netnih.govcapes.gov.broup.comwikipedia.org.

18-hydroxy-11-deoxycorticosterone (B104428) (18-OH-DOC): Investigated for its potential role in essential hypertension and adrenal regeneration hypertension, though its direct contribution to hypertension is debated due to its relatively weak mineralocorticoid activity ahajournals.orgnih.govnih.gov.

18-hydroxycortisol (18-OHF) and 18-oxocortisol: Identified as potential biomarkers in primary aldosteronism for differentiating subtypes of the condition nih.govnih.govendocrine-abstracts.org.

Information regarding Congenital Adrenal Hyperplasia (CAH) primarily focused on 21-hydroxylase deficiency (21-OHD) , detailing its impact on cortisol and aldosterone synthesis and the resulting hormonal imbalances, but without specific mention of this compound wikipedia.orgmedscape.commsdmanuals.comhee.nhs.uknih.gov.

Given the strict adherence required to the specified compound, "this compound," and the absence of any relevant findings in the conducted searches, an article focusing solely on this compound cannot be generated.

Role of 18 Deoxyaldosterone in Endocrine Pathophysiology

Status as a Potential Biomarker in Adrenal Disorders

Utility in Differentiating Specific Adrenal Gland Dysfunctions

The measurement of certain steroids related to the 18-deoxyaldosterone pathway can aid in distinguishing between different types of primary aldosteronism (PA), such as aldosterone-producing adenoma (APA) and idiopathic hyperaldosteronism (IHA), which have distinct therapeutic implications.

18-Oxocortisol (B1195184) (18-oxoF) and 18-Hydroxycortisol (18-OHF): These "hybrid steroids," derived from cortisol via pathways involving aldosterone (B195564) synthase (CYP11B2) and 17α-hydroxylase, are found in elevated quantities in patients with primary aldosteronism nih.govnih.govnih.gov. Studies indicate that higher levels of 18-oxoF and its ratio to cortisol (18-oxoF/F) in adrenal venous sampling (AVS) samples are significantly associated with aldosterone-producing adenomas (APA) compared to idiopathic hyperaldosteronism (IHA) or contralateral adrenal glands nih.gov. These findings suggest that 18-oxoF measurements can serve as a clinically useful biomarker for differentiating APA from IHA and for lateralizing aldosterone production nih.govnih.gov.

21-Deoxyaldosterone (B1203767): This steroid has been postulated as a precursor in an alternative aldosterone biosynthesis pathway. Elevated excretion rates of 21-deoxyaldosterone and its metabolite, Kelly's-M1 steroid, have been observed in a significant percentage of patients with APA and IHA, but not typically in essential hypertension. This suggests a role for 21-deoxyaldosterone in differentiating these hypertensive conditions nih.gov.

18-Hydroxydeoxycorticosterone (18-OH-DOC): Elevated secretion of 18-OH-DOC has been noted in some hypertensive patients with suppressed plasma renin activity and low or normal aldosterone secretion. In a few cases, these patients showed a significant reduction in blood pressure with spironolactone, and one patient responded to dexamethasone (B1670325) suppression, hinting at its potential involvement in certain hypertensive states ahajournals.org.

Table 1: Comparison of 18-Oxocortisol (18-oxoF) and 18-oxoF/F Ratio in Adrenal Vein Samples After ACTH Stimulation

| Patient Group | Mean 18-oxoF (ng/dL) | Mean 18-oxoF/F Ratio (%) |

| Aldosterone-Producing Adenoma (APA) | 3939.0 ± 476.3 | 0.623 ± 0.078 |

| APA Contralateral Adrenal | 106.1 ± 15.3 | 0.022 ± 0.003 |

| Idiopathic Hyperaldosteronism (IHA) | 474.7 ± 87.0 | 0.060 ± 0.011 |

*Data adapted from nih.gov.

Correlation with Aldosterone Synthase Activity and Related Steroids

Aldosterone synthase, encoded by the CYP11B2 gene, is a critical enzyme in the adrenal cortex, specifically within the zona glomerulosa. It catalyzes the final three steps of aldosterone biosynthesis: the 11β-hydroxylation of 11-deoxycorticosterone (DOC) to corticosterone (B1669441) (B), the 18-hydroxylation of corticosterone to 18-hydroxycorticosterone (B144385) (18-OH-B), and the 18-oxidation of 18-OH-B to aldosterone researchgate.netrupahealth.comwikipedia.orgwikidoc.orgnih.gov.

This compound as a Precursor: this compound (18-DAL) is recognized as an intermediate in the aldosterone biosynthetic pathway. It is converted to aldosterone through enzymatic hydroxylation, a process involving aldosterone synthase wikidoc.orgnih.gov. This establishes a direct correlation between aldosterone synthase activity and the transformation of this compound into the final mineralocorticoid product.

Related Steroid Synthesis: Aldosterone synthase is also involved in the synthesis of other related steroids. For instance, it converts corticosterone to 18-hydroxycorticosterone rupahealth.comwikipedia.orgnih.gov. Furthermore, pathways involving cortisol, catalyzed by both aldosterone synthase and 17α-hydroxylase, lead to the formation of 18-hydroxycortisol and 18-oxocortisol nih.govnih.govnih.gov. The activity of aldosterone synthase is crucial for the production of these steroids, and genetic variations or dysregulation of CYP11B2 can lead to altered levels of these precursors and metabolites researchgate.netnih.govthieme-connect.com. For example, mutations in CYP11B2 can cause deficiencies in aldosterone synthase activity, leading to impaired aldosterone production and altered levels of its precursors, including potentially affecting the levels of this compound and related compounds wikipedia.orgnih.gov.

Preclinical Research and Animal Models for Studying 18 Deoxyaldosterone

In Vitro Studies with Adrenal Tissue and Cell Cultures

In vitro systems, including adrenal tissue incubations and isolated cell cultures, have been instrumental in mapping the biosynthetic pathways of adrenal steroids and understanding their regulation.

Studies utilizing fetal rat adrenal tissue in culture have demonstrated the secretion of various corticosteroids, including 18-hydroxy-deoxycorticosterone. nih.gov The secretory patterns of these steroids are correlated with the differentiation stage of the adrenal cells. nih.gov For instance, the addition of adrenocorticotropic hormone (ACTH) to these cultures rapidly increases deoxycorticosterone secretion. nih.gov The secretion of 18-hydroxy-deoxycorticosterone, along with corticosterone (B1669441) and aldosterone (B195564), is observed following the morphological differentiation of the cells, particularly changes within their mitochondrial compartments. nih.gov

Research on human adrenal glands, including those from patients with Cushing's syndrome, has investigated the biosynthesis of 18-hydroxy-11-deoxycorticosterone (B104428) from its precursor, deoxycorticosterone. nih.gov These in vitro incubation studies have shown that the synthesis of this compound is similar in adrenal tissues from normal subjects and those with different types of adrenal pathologies such as hyperplasia, adenoma, and carcinoma. nih.gov

The use of specific inhibitors in adrenal cell cultures has also provided insights into the steroidogenic pathway. For example, 18-ethynyl-deoxycorticosterone has been shown to inhibit the later steps of the aldosterone biosynthetic pathway in zona glomerulosa cells. nih.gov Such studies help to characterize the enzymes involved and the potential for pharmacological modulation of steroid production.

Table 1: Key Findings from In Vitro Studies on 18-Deoxyaldosterone and Related Compounds

| In Vitro System | Precursor | Key Findings | Reference |

|---|---|---|---|

| Fetal Rat Adrenal Tissue Culture | Endogenous | ACTH stimulation increases deoxycorticosterone secretion. Secretion of 18-hydroxy-deoxycorticosterone is linked to cellular differentiation. | nih.gov |

| Human Adrenal Gland Incubations | Deoxycorticosterone | Biosynthesis of 18-hydroxy-11-deoxycorticosterone is similar in normal and hyperplastic/tumorous adrenal tissues. | nih.gov |

| Calf Adrenal Zona Glomerulosa Cells | Endogenous | 18-ethynyl-deoxycorticosterone inhibits the later stages of aldosterone biosynthesis. | nih.gov |

In Vivo Animal Models of Steroidogenesis and Hypertension

In vivo animal models are crucial for understanding the systemic effects of this compound, including its impact on blood pressure, electrolyte balance, and cardiovascular health.

Rodent models have been extensively used to study the physiological and pathological roles of mineralocorticoids. The administration of deoxycorticosterone acetate (B1210297) (DOCA) in combination with a high-salt diet to uninephrectomized rats (the DOCA-salt model) is a widely used method to induce hypertension. scienceopen.comnih.gov This model, while not specific to this compound, mimics a state of mineralocorticoid excess and has been invaluable for studying the mechanisms of hypertension and cardiovascular remodeling. scienceopen.com

Studies in rats have also directly measured plasma levels of 18-hydroxydeoxycorticosterone under various physiological conditions. nih.gov These studies have shown that its secretion is highly dependent on ACTH, with levels increasing significantly after ACTH administration and being suppressed by dexamethasone (B1670325). nih.gov A strong correlation has been observed between plasma 18-hydroxydeoxycorticosterone and corticosterone levels, suggesting a common regulatory mechanism via the hypothalamic-pituitary-adrenal axis. nih.gov In contrast, no significant correlation was found with aldosterone levels, indicating that the renin-angiotensin system does not primarily regulate 18-hydroxydeoxycorticosterone in the rat. nih.gov

The advent of genetic engineering has allowed for the creation of sophisticated mouse models to dissect the specific roles of enzymes involved in steroidogenesis. Models with targeted deletions or overexpression of genes encoding key steroidogenic enzymes have provided significant insights into the aldosterone synthesis pathway.

For example, mouse models with genetic modifications leading to hyperaldosteronism have been developed, although these are often based on gene deletions, whereas human aldosterone-producing adenomas typically involve gain-of-function mutations. nih.govahajournals.org The aldosterone synthase (CYP11B2) gene is a key target for these modifications. wikipedia.org Mice with a knockout of the aldosterone synthase gene (Cyp11b2-/-) have been instrumental in studying the effects of aldosterone deficiency and the direct impact of factors like high sodium intake on vascular function. nih.gov

Furthermore, transgenic mouse models with increased expression of the aldosterone synthase gene have been created. nih.gov These models have demonstrated that even a modest elevation in aldosterone synthase expression can lead to hypertension, particularly in the context of a high-sodium diet. nih.gov These genetically modified animals are invaluable for establishing direct links between specific enzymatic steps, steroid production, and the resulting physiological phenotype.

Animal models have been crucial in characterizing the mineralocorticoid activity of this compound and its impact on the cardiovascular system. Studies in dogs have been used to assess the mineralocorticoid potency of 18-hydroxydeoxycorticosterone. nih.govnih.gov In a model of high-output heart failure (aortic-caval fistula), the administration of 18-hydroxydeoxycorticosterone led to sodium and fluid retention, demonstrating its mineralocorticoid effects. nih.gov When compared to deoxycorticosterone acetate (DOCA), it was found that a higher amount of 18-hydroxydeoxycorticosterone was required to achieve an equivalent sodium-retaining response. nih.gov

The DOCA-salt hypertensive rat model is a primary tool for investigating the cardiovascular consequences of mineralocorticoid excess. scienceopen.com This model rapidly induces cardiovascular remodeling, including hypertrophy and fibrosis, which are characteristic of human volume-overload hypertension. scienceopen.com It serves as a platform to study the roles of oxidative stress and inflammation in the development of these cardiovascular pathologies. scienceopen.com

Table 2: Overview of In Vivo Animal Models for this compound Research | Animal Model | Purpose | Key Research Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Rodent Models | | DOCA-Salt Hypertensive Rat | To study metabolic and physiological effects of mineralocorticoid excess. | Induces hypertension and cardiovascular remodeling, serving as a model for volume-overload hypertension. | scienceopen.comnih.gov | | Wistar/Sprague-Dawley Rats | To investigate the regulation of 18-hydroxydeoxycorticosterone secretion. | Plasma levels of 18-hydroxydeoxycorticosterone are regulated by ACTH, not the renin-angiotensin system. | nih.gov | | Genetically Modified Models | | Aldosterone Synthase (Cyp11b2) Knockout Mouse | To elucidate the role of aldosterone synthase in steroidogenesis and physiology. | Allows for the study of aldosterone deficiency and the direct effects of sodium on vascular function. | nih.gov | | Transgenic Mouse with Increased Cyp11b2 Expression | To understand the consequences of elevated aldosterone synthase activity. | Demonstrates that increased aldosterone synthase can lead to hypertension, especially with high salt intake. | nih.gov | | Models for Mineralocorticoid and Cardiovascular Effects | | Dog with Aortic-Caval Fistula | To assess the mineralocorticoid activity of 18-hydroxydeoxycorticosterone. | 18-hydroxydeoxycorticosterone causes sodium and fluid retention, though it is less potent than DOCA. | nih.gov |

Methodological Considerations in Animal Research Design

The design of in vivo experiments to study steroids like this compound requires careful consideration of several factors to ensure the validity and reproducibility of the findings. The choice of animal model is a critical first step, as there are significant species differences in adrenal physiology and steroidogenesis. nih.govichor.bio For instance, rodents primarily produce corticosterone as their main glucocorticoid, whereas humans produce cortisol. uni-muenchen.de

Methodological aspects of the study, such as the route of administration, sample collection, and analytical techniques, must be rigorously controlled. ichor.bio When measuring steroid concentrations in tissues, it is important to consider potential contamination from circulating steroids in the blood; techniques like saline perfusion prior to tissue collection can be employed to mitigate this, though its effectiveness can vary. nih.gov

Furthermore, the experimental design should incorporate principles such as randomization and blinding to minimize bias. ichor.bio The physiological state of the animals, including age, sex, and diet, can significantly influence steroid metabolism and should be carefully controlled and reported. ichor.biomdpi.com For example, a high-salt diet is often a necessary component in models of mineralocorticoid-induced hypertension. nih.gov The ethical treatment of animals and adherence to institutional and national guidelines are paramount in all in vivo research. ichor.bio

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic or Metabolic Pathways and Enzymes

While aldosterone (B195564) biosynthesis is relatively well-characterized, the precise pathways and enzymes involved in the production and metabolism of 18-Deoxyaldosterone are not fully understood. Current research suggests that this compound may be an intermediate or alternative precursor in aldosterone synthesis nih.govnih.gov. However, the specific enzymes responsible for its formation from precursors like corticosterone (B1669441) or deoxycorticosterone, and its subsequent metabolic fate, require further investigation. Identifying novel enzymes or alternative enzymatic modifications could reveal new regulatory points in mineralocorticoid metabolism.

Table 9.1.1: Potential Biosynthetic Intermediates and Metabolites of Aldosterone

| Steroid Precursor/Metabolite | Relationship to Aldosterone | Key Findings/Hypotheses |

| 18-Hydroxycorticosterone (B144385) (18-OH-B) | Intermediate/Precursor | Converts to less polar forms, including 18-DAL nih.gov. |

| 21-Deoxyaldosterone (B1203767) (21-DOALD) | Alternative Precursor | Excretion elevated in hypertension and aldosterone-producing adenomas nih.govresearchgate.net. |

| Kelly's-M1 | Metabolite of 21-DOALD | Excretion patterns mirror 21-DOALD in various hypertensive states nih.govresearchgate.net. |

| This compound (18-DAL) | Intermediate/Precursor | Hydroxylated to aldosterone; potential metabolic intermediate between 18-OH-B and aldosterone nih.govnih.gov. |

Comprehensive Characterization of Mineralocorticoid Receptor Interactions and Downstream Signaling Cascades

This compound has demonstrated mineralocorticoid receptor (MR) binding affinity, exhibiting both agonist and antagonist properties, with a predominantly antagonistic effect observed in some studies nih.govwikipedia.orgscinews.uzcore.ac.uk. However, a comprehensive understanding of its interaction with the MR at a molecular level, including precise binding kinetics, conformational changes induced in the receptor, and the resulting downstream signaling cascades, is lacking. Detailed studies are needed to compare its efficacy and potency against aldosterone and other known MR ligands, and to identify specific cellular pathways it modulates.

Identification of Unexplored Regulatory Mechanisms Beyond Known Hormonal Axes

While the renin-angiotensin-aldosterone system (RAAS) is the primary regulator of aldosterone, the factors controlling this compound production and secretion are less clear. Research suggests that ACTH can stimulate 18-OH-DOC secretion, a related compound ahajournals.org. However, the influence of other hormonal axes (e.g., hypothalamic-pituitary-adrenal axis, other peptide hormones) and non-hormonal factors (e.g., electrolytes, inflammatory mediators) on this compound levels remains largely unexplored. Identifying these regulatory mechanisms is crucial for understanding its physiological and pathophysiological roles.

Development of Advanced Analytical Techniques for Enhanced Specificity and Sensitivity

Accurate and sensitive quantification of this compound in biological matrices is essential for research and potential clinical applications. Current analytical methods, while capable of detection, may require further refinement to improve specificity, reduce cross-reactivity with structurally similar steroids, and enhance sensitivity for detecting low physiological concentrations. The development of advanced techniques, such as highly specific liquid chromatography-mass spectrometry (LC-MS/MS) assays or novel immunoassay formats, could provide more reliable data for research studies and diagnostic purposes.

Exploration of this compound as a Therapeutic Target or Modulator of Mineralocorticoid Action

Given its mixed agonist-antagonist profile at the MR, this compound or its analogues could potentially serve as therapeutic agents. Further research is warranted to determine whether it can be developed as a selective MR antagonist or a partial agonist for specific therapeutic applications, such as in managing conditions related to mineralocorticoid excess or resistance. Investigating its precise pharmacological profile and potential for targeted MR modulation could open new avenues for treating endocrine and cardiovascular diseases.

Deeper Understanding of its Pathophysiological Contribution in Various Endocrine and Cardiovascular Diseases

Elevated levels of this compound and related compounds have been observed in certain hypertensive disorders, including aldosterone-producing adenomas and idiopathic hyperaldosteronism nih.govresearchgate.net. However, the precise contribution of this compound to the pathogenesis of these conditions, as well as its role in other endocrine and cardiovascular diseases such as heart failure, chronic kidney disease, and resistant hypertension, requires more in-depth investigation. Understanding these associations could clarify its role as a marker or contributor to disease progression.

Investigation of its Role as a Diagnostic or Prognostic Biomarker in Undiagnosed Conditions

The altered excretion patterns of 21-Deoxyaldosterone and its metabolite Kelly's-M1 in patients with incidentally discovered adrenal adenomas and hypertension suggest that these steroids may serve as diagnostic markers nih.govresearchgate.net. Future research should focus on validating the utility of this compound and its related metabolites as diagnostic or prognostic biomarkers in a broader range of undiagnosed endocrine disorders, particularly those involving mineralocorticoid dysregulation. Establishing reliable biomarker profiles could aid in early diagnosis and risk stratification.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 18-Deoxyaldosterone in laboratory settings?

- Answer: Synthesis typically involves chemical modification of aldosterone precursors (e.g., 11-deoxycorticosterone) via regioselective oxidation or reduction reactions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Experimental protocols should include step-by-step reaction conditions (solvents, catalysts) and validation against reference standards . For reproducibility, detailed synthetic procedures must be documented in supplementary materials, as per journal guidelines .

Q. How can researchers detect and quantify this compound in biological matrices (e.g., plasma, tissue)?

- Answer: Immunoassays (e.g., ELISA) using antibodies specific to this compound are common, but cross-reactivity with structurally similar steroids (e.g., corticosterone) requires validation via competitive binding assays. Advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher specificity by targeting unique fragmentation patterns. Sample preparation should include solid-phase extraction to minimize matrix interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in mineralocorticoid pathways be resolved?

- Answer: Discrepancies in receptor binding affinity or physiological effects (e.g., sodium retention vs. blood pressure modulation) may arise from differences in experimental models (e.g., in vitro vs. in vivo). Researchers should conduct comparative studies using standardized assays (e.g., radioligand displacement for receptor affinity) and control for confounding variables like endogenous steroid levels. Meta-analyses of published datasets, following Cochrane systematic review protocols, can identify methodological biases .

Q. What experimental strategies are recommended to investigate this compound’s interaction with non-classical steroid receptors (e.g., membrane-associated receptors)?

- Answer: Use gene-edited cell lines (e.g., CRISPR-Cas9 knockouts) to isolate receptor-specific effects. Surface plasmon resonance (SPR) or fluorescence polarization assays can quantify binding kinetics. For in vivo validation, employ tissue-specific receptor antagonists and measure downstream signaling markers (e.g., phosphorylation of ERK1/2) .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships?

- Answer: Molecular docking simulations (e.g., using AutoDock Vina) predict binding modes to mineralocorticoid receptors. Quantum mechanical calculations (DFT) assess electronic properties influencing ligand-receptor interactions. Validate predictions with mutagenesis studies targeting key receptor residues .

Methodological Challenges and Solutions

Q. What steps ensure reproducibility of this compound’s metabolic stability assays?

- Answer: Standardize incubation conditions (e.g., liver microsome concentrations, NADPH cofactors) across replicates. Use internal standards (e.g deuterated analogs) to correct for instrument variability. Publish raw chromatographic data and statistical analysis scripts in open-access repositories .

Q. How should researchers design studies to evaluate this compound’s epigenetic effects (e.g., DNA methylation)?

- Answer: Combine genome-wide methylation sequencing (Methyl-Seq) with pharmacological inhibition of steroidogenic enzymes. Include negative controls (e.g., vehicle-treated samples) and validate findings using bisulfite pyrosequencing. Address batch effects via randomized sample processing .

Data Management and Ethical Considerations

Q. What frameworks support ethical use of animal models in this compound research?

- Answer: Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis and minimize distress through non-invasive monitoring (e.g., telemetry for blood pressure). Archive protocols and raw data in compliance with FAIR principles .

Q. How can conflicting results from high-throughput screening (HTS) of this compound analogs be systematically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.